4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield. The general reaction conditions include:
Reactants: Phenylacetylene and 3,4-dimethylphenyl azide
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products:
Oxidation: Formation of triazole N-oxides
Reduction: Formation of dihydrotriazoles
Substitution: Halogenated triazole derivatives
Scientific Research Applications
4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole has been explored for various scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: Used as a fungicide and herbicide component.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. For instance, in antimicrobial applications, it can inhibit the synthesis of essential proteins in microorganisms.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-1,2,3-triazole
- 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-1,2,3-triazole
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Stability: The stability of the compound can be influenced by the nature of the substituents, affecting its suitability for various applications.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C16H15N3/c1-12-8-9-14(10-13(12)2)16-11-19(18-17-16)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
IWRDFHURLYXCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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